molecular formula C12H11D5O5 B1164661 CMPF-d5

CMPF-d5

Cat. No.: B1164661
M. Wt: 245.3
InChI Key: WMCQWXZMVIETAO-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMPF-d5 contains five deuterium atoms at the 2, 2/', 3, 3, and 3 positions. It is intended for use as an internal standard for the quantification of CMPF by GC- or LC-mass spectrometry. Furan fatty acids are unique, naturally occurring lipids that are found in significant amounts in dietary phospholipids, such as in salmon roe. CMPF is an endogenous metabolite of furan fatty acids in humans. CMPF is highly albumin-bound and accumulates in the serum of uremic patients to concentrations in excess of 0.2 mM. Its primary effect is to inhibit cellular transport and subsequent deiodination of thyroxine (T4). CMPF is tightly bound to albumin but only moderately inhibits T4 binding in a direct manner (10-14% at 0.3 mM). However, CMPF effectively displaces competitive T4 binding molecules from albumin, such as acidic drugs and free fatty acids. Therefore, CMPF may indirectly influence T4 binding to albumin by increasing the serum concentration of competitive binding molecules, particularly free fatty acids such as oleic acid.

Properties

Molecular Formula

C12H11D5O5

Molecular Weight

245.3

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2

InChI Key

WMCQWXZMVIETAO-WNWXXORZSA-N

SMILES

CC1=C(CC([2H])([2H])C([2H])([2H])[2H])OC(CCC(O)=O)=C1C(O)=O

Synonyms

2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2/',3,3,3-d5)furan-3-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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